4-(Cyclooctylamino)cyclohexan-1-ol
Description
4-(Cyclooctylamino)cyclohexan-1-ol is a cyclohexanol derivative featuring a cyclooctylamino substituent at the 4-position. The cyclooctyl group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target binding compared to smaller substituents .
Properties
IUPAC Name |
4-(cyclooctylamino)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c16-14-10-8-13(9-11-14)15-12-6-4-2-1-3-5-7-12/h12-16H,1-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJCHNQZYZLOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC2CCC(CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclooctylamino)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclooctylamine with cyclohexanone under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction proceeds as follows:
- Cyclohexanone is reacted with cyclooctylamine in the presence of a reducing agent.
- The resulting intermediate is then subjected to hydrogenation to yield 4-(Cyclooctylamino)cyclohexan-1-ol.
Industrial Production Methods
Industrial production of 4-(Cyclooctylamino)cyclohexan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclooctylamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of N-substituted cyclohexylamine derivatives.
Scientific Research Applications
4-(Cyclooctylamino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclooctylamino)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The nature of the substituent at the 4-position of cyclohexan-1-ol significantly impacts molecular properties. Key analogs include:
Key Observations :
- Lipophilicity: The cyclooctylamino group confers higher lipophilicity than neopentylamino but lower than dibenzylamino due to the absence of aromatic rings .
- Synthetic Accessibility: Analogs like 4-(dibenzylamino)cyclohexan-1-ol are synthesized via alkylation (e.g., benzyl bromide with K₂CO₃ in DMF), while 4-(neopentylamino) derivatives may require alternative coupling strategies .
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